4Z-Nonen-1-al - 4,5-d2
Description
Properties
Molecular Formula |
C9H14D2O |
|---|---|
Molecular Weight |
142.235 |
Purity |
95% min. |
Synonyms |
4Z-Nonen-1-al - 4,5-d2 |
Origin of Product |
United States |
Contextualization Within Unsaturated Aldehyde Chemistry
Unsaturated aldehydes are a class of organic compounds characterized by the presence of a carbon-carbon double bond (alkene) and an aldehyde functional group (-CHO). fiveable.mefiveable.me This combination of functional groups imparts unique reactivity to these molecules. The carbon-carbon double bond in α,β-unsaturated aldehydes, those where the double bond is adjacent to the carbonyl group, is particularly reactive towards nucleophilic addition. fiveable.mepressbooks.pub This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon electrophilic. libretexts.org
4Z-Nonen-1-al is a nine-carbon unsaturated aldehyde with the double bond located between the 4th and 5th carbon atoms in a cis (Z) configuration. Its structure makes it a subject of interest in various fields, including flavor and fragrance chemistry.
Significance of Deuterium Labeling 4,5 D2 in Chemical and Biochemical Investigations
The strategic placement of deuterium (B1214612) (d2) at the 4th and 5th positions of 4Z-Nonen-1-al is what makes this particular compound invaluable for research. Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, making it heavier than hydrogen. clearsynth.com This mass difference, while not altering the chemical properties of the molecule, allows it to be distinguished from its non-labeled counterpart using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org
This isotopic labeling serves several key purposes in scientific investigations:
Mechanistic Studies: Researchers can use 4Z-Nonen-1-al - 4,5-d2 to trace the metabolic fate of the molecule in biological systems. symeres.comacs.org By following the deuterium label, scientists can elucidate the pathways of its absorption, distribution, metabolism, and excretion. clearsynth.commoravek.com This is particularly crucial in understanding processes like lipid peroxidation, where unsaturated aldehydes are generated. nih.govnews-medical.net
Kinetic Isotope Effect: The presence of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.comacs.org Studying the KIE can provide detailed insights into the transition states of reactions, helping to confirm or refute proposed reaction mechanisms.
Quantitative Analysis: Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry. acs.orgnih.gov By adding a known amount of 4Z-Nonen-1-al - 4,5-d2 to a sample, researchers can accurately quantify the amount of the unlabeled analyte present, which is essential for studies in areas like metabolomics and proteomics. symeres.comnih.gov
Overview of Research Trajectories for Isotopic Labeled Organic Compounds
Strategies for Stereoselective Synthesis of Z-Alkenyl Aldehydes
Achieving high stereoselectivity in the formation of the Z-double bond is paramount. Various synthetic strategies have been developed to favor the formation of Z-alkenes over their more thermodynamically stable E-isomers.
While 4Z-Nonen-1-al is achiral, the principles of enantioselective and diastereoselective synthesis are often employed to construct complex molecules containing Z-alkenyl aldehyde moieties. nih.gov These methods provide powerful tools for controlling the relative and absolute stereochemistry of adjacent stereocenters.
Catalytic Asymmetric Alkenylation: Modern catalytic methods allow for the enantioselective addition of alkenyl groups to aldehydes. dicp.ac.cnchinesechemsoc.org For instance, cobalt-catalyzed enantioselective alkenylation of aldehydes with alkenyl iodides can produce a wide range of enantioenriched allylic alcohols, which can then be further manipulated to yield the target aldehyde. dicp.ac.cn
Chiral Auxiliaries: Diastereoselective approaches often involve the temporary incorporation of a chiral auxiliary. For example, the addition of an organometallic reagent to an aldehyde bearing a chiral auxiliary can proceed with high diastereoselectivity, establishing the desired stereochemistry which is retained after removal of the auxiliary.
Cascade Reactions: Enantio- and diastereoselective cascade reactions, initiated by entities like a chiral thiiranium ion, can generate complex cyclic acetals from simple alkenyl aldehydes. nih.gov These reactions demonstrate the ability to control the stereochemistry of multiple newly formed centers in a single pot. nih.gov
The synthesis of 4Z-Nonen-1-al requires a robust pathway to a suitable precursor that allows for the late-stage introduction of the aldehyde and the Z-alkene. A common strategy involves the use of an alkyne as a key intermediate.
A plausible synthetic route could begin with a protected alcohol containing a terminal alkyne, such as 5-hexyn-1-ol. This starting material can be elaborated through the following steps:
Chain Elongation: The terminal alkyne is deprotonated and reacted with an appropriate alkyl halide (e.g., 1-bromopropane) to form the C9 carbon skeleton, yielding non-4-yn-1-ol (B11922989).
Stereoselective Reduction: The internal alkyne is then stereoselectively reduced to the Z-alkene. This is classically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere. This catalytic hydrogenation results in the syn-addition of hydrogen across the triple bond, yielding (Z)-non-4-en-1-ol.
Oxidation: The terminal alcohol is oxidized to the corresponding aldehyde. This transformation can be accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to afford 4Z-Nonen-1-al.
Alternative strategies for creating the Z-alkene moiety include the Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde, which often gives high Z-selectivity, or catalytic cross-metathesis. acs.orgnih.gov
Isotopic Labeling Methodologies for Precise Deuterium Incorporation at C-4,5
The introduction of deuterium at specific positions requires specialized techniques. For 4Z-Nonen-1-al - 4,5-d2, the goal is to add two deuterium atoms across the double bond.
Precursor-directed synthesis is the most effective method for achieving precise isotopic labeling. rsc.org This involves synthesizing a non-deuterated precursor and introducing the deuterium atoms at a specific, controlled step.
Following the pathway described in 2.1.2, the most logical point for deuterium incorporation is during the reduction of the alkyne precursor, non-4-yn-1-ol (or its protected form).
Catalytic Deuteration: Instead of using hydrogen gas (H₂), deuterium gas (D₂) is used with a Lindlar-type catalyst. marquette.edu The heterogeneous catalyst facilitates the syn-addition of two deuterium atoms across the alkyne pi-systems, directly yielding the 4,5-dideuterated Z-alkene precursor, (Z)-non-4-en-4,5-d₂-1-ol. This method is highly effective for generating cis-alkenes with specific deuterium labeling.
Transfer Deuteration: An emerging alternative to using pressurized D₂ gas is catalytic transfer deuteration. researchgate.net This technique uses deuterated surrogates, such as isopropanol-d₈ or D₂O, in the presence of a suitable transition metal catalyst (e.g., iridium or copper-based) to deliver deuterium to the substrate. marquette.edunih.gov This approach can offer high selectivity and avoids the need for specialized high-pressure equipment. researchgate.net
The reliability of precursor-based deuteration hinges on a clear understanding of the reaction mechanism.
Mechanism of Catalytic Hydrogenation/Deuteration: The accepted mechanism for alkyne reduction on a Lindlar catalyst surface involves the sequential addition of two deuterium atoms. The alkyne adsorbs onto the palladium surface, and a deuterium atom is transferred to one of the carbons, forming a vinyl-palladium intermediate. A second deuterium atom is then rapidly delivered to the other carbon from the same face (syn-addition) before the intermediate can desorb or isomerize, leading to the exclusive formation of the Z-alkene. springernature.com
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly. libretexts.org While not directly impacting the placement in this synthetic strategy (as C-D bonds are formed, not broken), the KIE is a fundamental principle in the study of deuterated molecules. researchgate.netlibretexts.org
Chemical Characterization of Synthetic Intermediates and Final Product
Rigorous characterization is essential to confirm the structure, stereochemistry, and isotopic purity of the synthesized 4Z-Nonen-1-al - 4,5-d2 and its intermediates. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Mass Spectrometry (MS): MS analysis is used to confirm the incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecular ion. For 4Z-Nonen-1-al - 4,5-d2, the molecular weight is expected to be 142.24 g/mol , an increase of two mass units compared to the unlabeled compound (140.22 g/mol ). imreblank.chacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is the most direct method to confirm the position of deuterium labeling. In the spectrum of 4Z-Nonen-1-al - 4,5-d2, the signals corresponding to the vinyl protons at C-4 and C-5 (which would appear as a multiplet in the unlabeled compound) will be absent or significantly reduced in intensity. nih.govresearchgate.net The remaining protons, such as the aldehydic proton and the alkyl chain protons, would show their characteristic signals.
¹³C NMR: In the carbon spectrum, the carbons bonded to deuterium (C-4 and C-5) will exhibit a characteristic triplet splitting pattern due to C-D coupling. Furthermore, these signals will experience an upfield isotopic shift compared to their positions in the unlabeled analogue. imreblank.chnih.gov
The following tables provide an overview of the expected analytical data for the final product.
Table 1: Expected Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M]+ |
|---|---|---|---|
| 4Z-Nonen-1-al | C₉H₁₆O | 140.22 | 140 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Differences
| Position | Unlabeled ¹H Shift (ppm) | Labeled ¹H Shift (ppm) | Unlabeled ¹³C Shift (ppm) | Labeled ¹³C Shift (ppm) |
|---|---|---|---|---|
| C1 (-CHO) | ~9.75 (t) | ~9.75 (t) | ~202.5 | ~202.5 |
| C2 (-CH₂CHO) | ~2.42 (m) | ~2.42 (m) | ~43.8 | ~43.8 |
| C3 (-CH₂CH=) | ~2.25 (m) | ~2.25 (m) | ~23.1 | ~23.1 |
| C4 (=CH-) | ~5.40 (m) | Absent | ~124.5 | ~124.2 (t) |
| C5 (=CH-) | ~5.35 (m) | Absent | ~130.0 | ~129.7 (t) |
| C6 (-CH₂-) | ~2.05 (q) | ~2.05 (q) | ~29.3 | ~29.3 |
| C7 (-CH₂-) | ~1.30 (m) | ~1.30 (m) | ~31.5 | ~31.5 |
| C8 (-CH₂-) | ~1.30 (m) | ~1.30 (m) | ~22.5 | ~22.5 |
| C9 (-CH₃) | ~0.90 (t) | ~0.90 (t) | ~14.0 | ~14.0 |
(Note: Predicted shifts are approximate. 't' indicates a triplet due to C-D coupling in the ¹³C spectrum.)
Derivatization Reactions and Synthetic Applications of 4Z-Nonen-1-al - 4,5-d2
The deuterated unsaturated aldehyde, 4Z-Nonen-1-al - 4,5-d2, serves as a versatile synthetic intermediate, deriving its utility from the combined reactivity of its aldehyde functional group and the cis-configured carbon-carbon double bond. The strategic placement of deuterium at the vinylic and allylic positions (C4 and C5) provides a powerful tool for investigating reaction mechanisms and metabolic pathways. This section explores the derivatization of this compound to generate complex molecular structures and analogs for biological evaluation.
Elaboration to Biologically Relevant Scaffolds
The chemical architecture of 4Z-Nonen-1-al - 4,5-d2 makes it an attractive starting material for the synthesis of diverse and biologically significant molecular scaffolds. mdpi.comresearchgate.net α,β-Unsaturated aldehydes are well-established building blocks for constructing carbocyclic and heterocyclic systems through a variety of chemical transformations. benthamdirect.combohrium.com The aldehyde group can act as an electrophile, while the conjugated system can participate in pericyclic reactions or undergo conjugate additions.
Key synthetic elaborations include:
Cycloaddition Reactions: The conjugated diene system implicit in the unsaturated aldehyde structure can act as a diene or dienophile in Diels-Alder reactions to construct six-membered rings. For instance, inverse-electron-demand hetero-Diels-Alder reactions can be employed to form substituted dihydropyrans. bohrium.com
Condensation Reactions: Aldol-type condensations with ketones or other aldehydes can lead to the formation of larger, more complex structures, including polyketide-like chains or cyclic compounds like cyclohexadienals. acs.orgwhiterose.ac.uk
Heterocycle Synthesis: Reaction of the aldehyde with binucleophilic reagents is a common strategy for building heterocycles. For example, treatment with hydrazine (B178648) derivatives can yield pyrazoline scaffolds, which are prevalent in many pharmacologically active compounds. whiterose.ac.uk Similarly, reaction with hydroxylamine (B1172632) can produce isoxazolines.
The presence of deuterium at positions 4 and 5 is particularly useful for mechanistic studies of these cyclization and condensation reactions, allowing researchers to track the fate of these specific atoms throughout the reaction sequence.
| Starting Material | Reagent(s) | Resulting Scaffold | Potential Biological Relevance |
| 4Z-Nonen-1-al - 4,5-d2 | Hydrazine Hydrate | Deuterated Propyl-Pyrazoline derivative | Anti-inflammatory, Analgesic, Anticancer |
| 4Z-Nonen-1-al - 4,5-d2 | Substituted Acetophenone (in Aldol Condensation) | Deuterated Diarylpentanoid-like structure | Anti-inflammatory, Antiprion activity |
| 4Z-Nonen-1-al - 4,5-d2 | Dienophile (e.g., Maleic Anhydride) | Deuterated Cyclohexene Carbaldehyde derivative | Precursor for complex natural products |
Preparation of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. 4Z-Nonen-1-al - 4,5-d2 is an ideal parent compound for generating a library of analogs to probe the importance of the aldehyde functionality and the unsaturated backbone. nih.govrsc.orgmdpi.com
The primary role of the deuterium labels in this context is to investigate metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes like oxidation that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). nih.govnih.govresearchgate.net By synthesizing analogs of 4Z-Nonen-1-al - 4,5-d2 and their non-deuterated counterparts, researchers can pinpoint sites susceptible to metabolism and enhance the drug-like properties of the molecule, such as increasing its in-vivo half-life. nih.gov
Systematic modifications to generate analogs for SAR studies include:
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4Z-nonenoic acid - 4,5-d2) or reduced to the primary alcohol (4Z-nonen-1-ol - 4,5-d2). nih.govnih.gov These changes dramatically alter the polarity and hydrogen-bonding capabilities of the molecule's "head" group, providing insight into its interactions with biological targets.
Reductive Amination: Reacting the aldehyde with a variety of primary or secondary amines in the presence of a reducing agent yields a diverse set of amine derivatives. This allows for the introduction of different functional groups and steric bulk to explore the binding pocket of a target enzyme or receptor. nih.gov
Modification of the Alkene: The double bond can be epoxidized, dihydroxylated, or hydrogenated. These transformations probe the importance of the planarity and electronic properties of the unsaturated system for biological activity.
These SAR studies are critical for evolving a simple chemical structure into a potent and selective therapeutic agent. nih.gov The strategic use of deuteration provides an additional layer of information, helping to design molecules with improved metabolic profiles. nih.govacs.orgacs.org
| Parent Compound | Derivatization Reaction | Analog Type | Rationale for SAR Study |
| 4Z-Nonen-1-al - 4,5-d2 | Oxidation (e.g., with NaClO₂) | Carboxylic Acid | Probes importance of aldehyde vs. acid; alters H-bonding. nih.gov |
| 4Z-Nonen-1-al - 4,5-d2 | Reduction (e.g., with NaBH₄) | Primary Alcohol | Investigates role of aldehyde as H-bond acceptor. nih.gov |
| 4Z-Nonen-1-al - 4,5-d2 | Reductive Amination with various amines | Secondary/Tertiary Amines | Explores steric and electronic requirements of the target's binding site. nih.gov |
| 4Z-Nonen-1-al - 4,5-d2 | Epoxidation (e.g., with m-CPBA) | Epoxide | Removes planarity of the C=C bond to test importance of conformation. |
Advanced Spectroscopic Techniques for Deuterated Compounds
The analysis of isotopically labeled compounds such as 4Z-Nonen-1-al - 4,5-d2 relies on sophisticated analytical techniques capable of determining the precise location and quantity of deuterium atoms. These methods are crucial for confirming the successful synthesis and purity of the target molecule and for its use in further scientific studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including those labeled with stable isotopes like deuterium. marquette.edu The presence of deuterium at specific positions induces predictable changes in NMR spectra, which can be used to confirm its location and study the molecule's structure and dynamics. marquette.edunih.gov
The molecular structure of 4Z-Nonen-1-al - 4,5-d2 is confirmed through a combined application of ¹H, ¹³C, and ²H NMR spectroscopy. Each technique provides complementary information to build a complete picture of the molecule's architecture.
¹H NMR Spectroscopy: In the proton NMR spectrum of 4Z-Nonen-1-al - 4,5-d2, the most significant feature is the absence or significant reduction of signals corresponding to the protons at the C4 and C5 positions when compared to its non-deuterated analog. The signals for the vinylic proton at C5 and the allylic proton at C4 would disappear, and the coupling patterns of adjacent protons (at C3 and C6) would be altered. For example, the multiplet for the C3 methylene (B1212753) protons would simplify due to the absence of coupling to the proton at C4. This selective disappearance of signals provides direct evidence of deuteration at the specified positions. researchgate.net
²H NMR Spectroscopy: Deuterium NMR, or ²H NMR, directly detects the deuterium nuclei. acs.org A ²H NMR spectrum of 4Z-Nonen-1-al - 4,5-d2 would show distinct resonance signals corresponding to the deuterium atoms at the C4 and C5 positions. marquette.edu The chemical shifts in the ²H spectrum are identical to those of the protons they replaced in the ¹H spectrum. This technique is highly effective for confirming the exact location of the labels and for quantifying the level of deuterium incorporation at each site. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly bonded to deuterium (C4 and C5) will exhibit a characteristic multiplet signal due to ¹³C-²H coupling (a triplet for a -CD- group) and will be shifted slightly upfield. This is known as the isotope effect. Furthermore, the intensity of the C4 and C5 signals may be reduced due to the removal of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons and longer relaxation times. google.com
The table below summarizes the expected NMR data for 4Z-Nonen-1-al - 4,5-d2 based on the principles of NMR spectroscopy.
| Position | ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes on Deuteration Effect |
| C1 (-CHO) | ~9.7 (t) | ~202.5 | Aldehyde proton signal remains. |
| C2 | ~2.4 (m) | ~43.8 | Coupling to C3 protons observed. |
| C3 | ~2.3 (m) | ~23.0 | Signal simplifies due to lack of coupling to C4. |
| C4 | Signal absent | ~27.0 | Signal absent in ¹H NMR; appears in ²H NMR. ¹³C signal shows isotope shift and C-D coupling. |
| C5 | Signal absent | ~129.0 | Signal absent in ¹H NMR; appears in ²H NMR. ¹³C signal shows isotope shift and C-D coupling. |
| C6 | ~2.1 (m) | ~29.5 | Signal simplifies due to lack of coupling to C5. |
| C7 | ~1.3 (m) | ~31.5 | |
| C8 | ~1.3 (m) | ~22.5 | |
| C9 (-CH₃) | ~0.9 (t) | ~14.0 |
Deuterium labeling is a powerful, non-invasive method for studying the conformational dynamics of molecules. nih.gov Because the substitution of hydrogen with deuterium results in a negligible change in the molecule's electronic properties and steric profile, the deuterated compound serves as an excellent probe for dynamic processes. bhu.ac.in
For 4Z-Nonen-1-al - 4,5-d2, the deuterium atoms at the C4-C5 positions are strategically located around the Z-configured double bond. Techniques like variable-temperature NMR and 2D NOESY/EXSY can be employed to study rotational dynamics (conformational isomerism) around the C3-C4 and C5-C6 single bonds. acs.org The deuterium labels act as clean spectroscopic markers, simplifying complex spectra and allowing for easier tracking of conformational exchange processes that might be difficult to observe in the fully protonated analogue. bhu.ac.in The isotope shifts themselves can sometimes be sensitive to conformational changes, providing another avenue for investigation. nih.gov
Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Determination
Mass spectrometry is a primary technique for verifying the molecular weight and elemental composition of synthesized compounds. For isotopically labeled molecules, it is essential for confirming the degree of deuterium incorporation and assessing isotopic purity. biorxiv.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. In the case of 4Z-Nonen-1-al - 4,5-d2, HRMS can easily distinguish the mass of the deuterated molecule from its unlabeled counterpart or from other potential impurities. nih.gov The exact mass of deuterium (2.01410178 u) is slightly more than twice that of protium (B1232500) (1.00782503 u), a difference that is readily detected by HRMS. nih.gov This analysis confirms that two deuterium atoms have been incorporated and provides a quantitative measure of isotopic enrichment.
The table below illustrates the difference in theoretical exact masses, which is the basis for HRMS identification.
| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |
| (Z)-4-Nonenal | C₉H₁₆O | 140.12012 |
| 4Z-Nonen-1-al - 4,5-d2 | C₉H₁₄D₂O | 142.13267 |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Deuterium labeling is a classic technique used to elucidate fragmentation mechanisms. researchgate.netresearchgate.net When 4Z-Nonen-1-al - 4,5-d2 is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The mass-to-charge ratio of these fragments is determined, creating a mass spectrum.
By comparing the fragmentation pattern of the deuterated compound to that of the unlabeled (Z)-4-nonenal, one can map the pathways of bond cleavage. Any fragment that retains the C4-C5 portion of the molecule will have a mass that is two units higher than the corresponding fragment from the unlabeled compound. imreblank.ch This allows for the precise determination of which atoms are lost or retained in common fragmentation processes for aldehydes, such as alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) or McLafferty rearrangements. imreblank.chlibretexts.org
The following table outlines some expected fragments and how their masses would differ between the labeled and unlabeled compounds.
| Fragmentation Process | Unlabeled Fragment (m/z) | Labeled Fragment (m/z) | Implication |
| Molecular Ion [M]⁺ | 140 | 142 | Confirms incorporation of two deuterium atoms. |
| Loss of C₃H₇ (propyl radical) | 97 | 99 | The fragment [M-C₃H₇]⁺ contains the C4-C5 deuterium labels. |
| McLafferty Rearrangement | 58 | 58 | The resulting C₃H₆O⁺ fragment does not contain the C4-C5 positions, so its mass is unchanged. |
| Alpha-cleavage (loss of H) | 139 | 141 | Confirms loss of a hydrogen atom not at C4 or C5. |
| Alpha-cleavage (loss of -CHO) | 111 | 113 | The C₈H₁₃⁺ fragment contains the deuterium labels. |
Chromatographic Separation Techniques for Resolution and Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of deuterated nonenals, providing the necessary selectivity and sensitivity to measure these compounds in complex biological and food matrices. researchgate.netmdpi.com
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like nonenals. Due to the reactive and unstable nature of aldehydes, derivatization is a critical step prior to GC-MS analysis to improve stability and chromatographic behavior. nih.govnih.gov
Common derivatization reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. nih.govcsic.es This derivative is amenable to GC analysis and can be detected with high sensitivity using negative ion chemical ionization (NICI) mass spectrometry. nih.govnih.gov For instance, a method for determining (E)-4-hydroxy-2-nonenal (HNE) in clinical samples involved the formation of the O-PFB oxime derivative, followed by solid-phase extraction and analysis by GC-NICI-MS. nih.gov This approach, using a deuterated HNE analog as an internal standard, achieved detection down to the picomole range. nih.gov
Another derivatization strategy involves a two-step process: first, reaction with PFBHA, followed by trimethylsilylation to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov This dual derivatization further enhances the volatility and thermal stability of the analyte for GC-MS analysis. In a validated GC-MS method for HNE, ions at m/z = 152 for HNE and m/z = 162 for the deuterated analog (HNE-d11) were monitored in negative ion chemical ionization mode. nih.gov
The choice of GC column is also critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 MS), is often used. tandfonline.com Temperature programming allows for the efficient elution of the derivatized analytes. tandfonline.com
Table 1: Exemplary GC-MS Parameters for Deuterated Nonenal Analysis
| Parameter | Setting |
| Derivatization Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Second Derivatization | Trimethylsilylation (e.g., with BSTFA) |
| GC Column | HP-5 MS (or equivalent), 15-30 m length, 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 100°C, ramp to 290°C at 10°C/min |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table presents a generalized set of parameters; specific conditions may vary based on the exact analyte and matrix.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices
For complex matrices such as biological fluids and food samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity. researchgate.netlcms.cz This technique is particularly advantageous as it can often analyze less volatile derivatives or even the native compounds directly, sometimes minimizing sample preparation steps. mdpi.com
The use of deuterated internal standards like 4Z-Nonen-1-al - 4,5-d2 is crucial in LC-MS/MS to compensate for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. acs.orgscispace.com A stable isotope dilution assay using UHPLC-ESI-MS/MS has been developed for the quantification of HNE and HHE in rat feces, employing deuterated internal standards (HNE-d11/HHE-d5). researchgate.net
Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and improve chromatographic retention. acs.org For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been used to derivatize aldehydes, followed by analysis using reversed-phase LC-MS/MS. acs.org However, it has been noted that deuterium-labeled standards can sometimes exhibit a chromatographic isotope effect, where they elute at slightly different retention times than their non-deuterated counterparts. acs.org This can be mitigated by using ¹³C or ¹⁵N labeled standards instead of deuterium labels. acs.org
A method for quantifying a urinary metabolite of HNE, dihydroxynonene mercapturic acid (DHN-MA), utilized a deuterated analog with six deuterium atoms as an internal standard. nih.gov The analysis was performed using LC with positive electrospray ionization and three-stage tandem mass spectrometry (MS³), which provided excellent selectivity. nih.gov
Table 2: Typical LC-MS/MS Parameters for Deuterated Nonenal Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% acetic acid and acetonitrile (B52724) or methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated analog (e.g., 4Z-Nonen-1-al - 4,5-d2) |
This table provides a general overview of LC-MS/MS parameters. Method optimization is essential for specific applications.
Method Validation for Quantitative Analysis of Deuterated Nonenals
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. For quantitative analysis of deuterated nonenals, key validation parameters include selectivity, sensitivity, linearity, precision, and accuracy. nih.gov
Biochemical and Enzymatic Transformations of 4z Nonen 1 Al 4,5 D2
Investigation of Metabolic Fates and Biotransformation Pathways
Unsaturated aldehydes are metabolized through several enzymatic pathways, primarily involving reduction and oxidation of the aldehyde functional group. The introduction of deuterium (B1214612) at specific positions allows for the precise tracking of the molecule and its derivatives through these complex biological transformations.
Enzymatic Reduction and Oxidation Mechanisms
The metabolism of unsaturated aldehydes like 4Z-Nonen-1-al is principally governed by two classes of enzymes: alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govmdpi.com
Enzymatic Reduction: Alcohol dehydrogenases catalyze the reduction of the aldehyde group of 4Z-Nonen-1-al - 4,5-d2 to a primary alcohol, yielding (Z)-4,5-d2-nonen-1-ol. researchgate.netmatthey.com This reaction is a critical detoxification pathway, converting reactive aldehydes into more stable alcohols. redalyc.org These enzymes typically utilize nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride source. The reaction mechanism involves the transfer of a hydride ion from the cofactor to the carbonyl carbon of the aldehyde.
Enzymatic Oxidation: Aldehyde dehydrogenases mediate the oxidation of the aldehyde group to a carboxylic acid, transforming 4Z-Nonen-1-al - 4,5-d2 into (Z)-4,5-d2-nonenoic acid. nih.govfrontiersin.org This is another major route for the detoxification of aldehydes. nih.gov The catalytic process in ALDHs involves the formation of a thiohemiacetal intermediate with a cysteine residue in the enzyme's active site, followed by a hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester. frontiersin.org
Table 1: Key Enzymatic Transformations of 4Z-Nonen-1-al - 4,5-d2
| Transformation | Enzyme Class | Product | Cofactor |
|---|---|---|---|
| Reduction | Alcohol Dehydrogenase (ADH) | (Z)-4,5-d2-Nonen-1-ol | NADH/NADPH |
| Oxidation | Aldehyde Dehydrogenase (ALDH) | (Z)-4,5-d2-Nonenoic Acid | NAD+/NADP+ |
Role of Deuterium Labeling in Tracing Metabolic Intermediates
Deuterium labeling is an invaluable technique for tracing the metabolic fate of molecules without significantly altering their chemical properties. nih.govnih.gov The mass difference between deuterium and hydrogen allows for the detection and quantification of labeled compounds and their metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
In the context of 4Z-Nonen-1-al - 4,5-d2, the deuterium atoms at the C4 and C5 positions act as stable isotopic tracers. As the parent compound is metabolized via the reduction and oxidation pathways described above, the deuterium label is retained in the resulting products, (Z)-4,5-d2-nonen-1-ol and (Z)-4,5-d2-nonenoic acid. This allows researchers to:
Identify and Quantify Metabolites: By tracking the unique mass signature of the deuterated backbone, researchers can definitively identify the products of enzymatic reactions in complex biological mixtures.
Determine Pathway Flux: The rate of appearance of deuterated products can be measured to quantify the flux through different metabolic pathways (e.g., the relative rates of reduction vs. oxidation).
Elucidate Further Transformations: If the initial products undergo subsequent reactions, such as saturation of the double bond or conjugation, the deuterium label continues to serve as a tracer, helping to map out more extensive metabolic networks.
Enzyme Specificity and Stereoselectivity Studies
The strategic placement of deuterium in a substrate molecule can be used to probe the intricate details of enzyme function, including active site mechanisms and the stereochemical course of reactions.
Probing Active Site Mechanisms with Deuterium Probes
Deuterium-labeled substrates are powerful tools for investigating enzyme mechanisms. nih.gov While the label in 4Z-Nonen-1-al - 4,5-d2 is not at a position typically involved in primary bond-breaking events for ADH and ALDH reactions (which occur at C1), it can provide valuable information in other enzymatic contexts. For instance, if an enzyme such as an isomerase were to catalyze the migration of the double bond, the deuterium atoms at C4 and C5 would be directly involved. Observing the fate of these labels could reveal whether the isomerization occurs via a concerted or stepwise mechanism.
Furthermore, the presence of the deuterium atoms can subtly influence the binding of the substrate within the enzyme's active site. High-resolution analytical techniques could potentially detect these minor conformational changes, providing indirect evidence about the topology and flexibility of the active site.
Kinetic Isotope Effects (KIE) in Enzymatic Reactions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org It is a sensitive probe of the rate-determining step of a reaction mechanism. nih.govresearchgate.net A primary KIE is observed when a bond to the isotopic atom is broken in the rate-limiting step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org
For the enzymatic reduction and oxidation of 4Z-Nonen-1-al - 4,5-d2, the deuterium substitution is at the C4 and C5 positions. Since the primary chemical events (hydride transfer) occur at the C1 aldehyde group, a significant primary KIE would not be expected from this specific labeling pattern for ADH and ALDH reactions.
However, a small secondary KIE (kH/kD ≠ 1) might be observed. wikipedia.org This effect arises from changes in the vibrational frequencies of the C-D bonds compared to C-H bonds as the molecule transitions from the ground state to the transition state. The magnitude of the secondary KIE can provide information about changes in hybridization or steric environment at the labeled carbons during the enzymatic reaction. For example, a change in the conformation of the alkyl chain upon binding to the enzyme's active site could be reflected in a secondary KIE.
Table 2: Expected Kinetic Isotope Effects (KIE) for Enzymatic Reactions of 4Z-Nonen-1-al - 4,5-d2
| Enzyme Type | Reaction | Expected KIE Type | Potential Mechanistic Insight |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Reduction at C1 | Secondary | Changes in conformation or steric environment at C4/C5 upon binding. |
| Aldehyde Dehydrogenase (ALDH) | Oxidation at C1 | Secondary | Changes in conformation or steric environment at C4/C5 upon binding. |
| Isomerase (hypothetical) | Double bond migration | Primary | Indicates C-H(D) bond cleavage at C4 or C5 is part of the rate-determining step. |
Interaction with Biomolecular Systems (Excluding Human Clinical Contexts)
α,β-Unsaturated aldehydes are highly reactive molecules due to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group. nih.gov This reactivity allows them to interact with and covalently modify various biomolecules, particularly proteins. nih.govresearchgate.netdoaj.org
The primary mechanism for this interaction is through Michael addition, where nucleophilic side chains of amino acids such as cysteine, histidine, and lysine attack the β-carbon (C3) of the nonenal molecule. nih.govacs.org This results in the formation of stable covalent adducts, which can alter the structure and function of the protein. researchgate.netnih.gov
Studies on related compounds like 4-hydroxy-2-nonenal (HNE) have shown that this covalent modification can have significant biological consequences. mdpi.comacs.org For example, the adduction of HNE to specific proteins can disrupt their enzymatic activity, alter protein-protein interactions, or lead to the formation of protein cross-links. researchgate.netunimol.it Due to their amphiphilic nature, these aldehydes can readily diffuse across membranes and modify proteins far from their site of origin. nih.gov The deuterium label in 4Z-Nonen-1-al - 4,5-d2 would be retained in these protein adducts, enabling researchers to use mass spectrometry-based proteomic approaches to identify specific protein targets and the precise sites of modification.
Ligand-Enzyme Interaction Studies (In Vitro/Cellular Models)
The chemical structure of 4Z-Nonen-1-al - 4,5-d2, featuring an α,β-unsaturated aldehyde, makes it a highly reactive molecule. This reactivity governs its interactions with cellular components, particularly enzymes. The conjugated system of a carbon-carbon double bond and a carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon, making the molecule susceptible to nucleophilic attack. nih.gov
In cellular and in vitro models, unsaturated aldehydes interact with several classes of enzymes that either detoxify them or are targets of their modifying activity. The primary detoxification pathways involve enzymatic oxidation, reduction, or conjugation. mdpi.com
Aldehyde Dehydrogenases (ALDHs): These NAD(P)+ dependent enzymes are critical for cellular defense against aldehyde toxicity. tandfonline.comnoaa.gov ALDHs catalyze the oxidation of the aldehyde group of 4Z-Nonen-1-al - 4,5-d2 to its corresponding carboxylic acid, 4Z-nonenoic acid. mdpi.comtandfonline.com This conversion eliminates the reactive aldehyde moiety, rendering the molecule less toxic. Various ALDH isozymes are expressed in a tissue-specific manner and can be induced in response to aldehyde exposure, forming a key part of the adaptive response to oxidative stress. tandfonline.comresearchgate.net
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reduction of the aldehyde group to a primary alcohol, yielding (4Z)-nonen-1-ol. mdpi.com This represents another significant pathway for detoxification.
Glutathione-S-Transferases (GSTs): This superfamily of enzymes facilitates the conjugation of the aldehyde with glutathione (GSH), a major cellular antioxidant. mdpi.comresearchgate.net The reaction, a Michael addition, typically involves the nucleophilic attack of the thiol group of GSH on the electron-deficient β-carbon of the unsaturated aldehyde. mdpi.com This conjugation neutralizes the aldehyde's electrophilicity and prepares it for further metabolism and excretion.
Beyond detoxification, the electrophilic nature of 4Z-Nonen-1-al - 4,5-d2 allows it to form covalent adducts with proteins, which is a primary mechanism of its biological activity. It can react with nucleophilic amino acid residues such as cysteine, histidine, and lysine through two main reactions: mdpi.comelifesciences.org
Michael Addition: The nucleophilic side chains of amino acids attack the β-carbon of the unsaturated system. mdpi.com
Schiff Base Formation: The primary amine groups of lysine residues react with the carbonyl carbon to form a Schiff base. nih.gov
These covalent modifications can alter the structure and function of enzymes and other proteins, thereby impacting their catalytic activity and signaling functions. nih.gov
| Enzyme Class | Type of Interaction | Substrate Group | Product | Primary Function |
|---|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Oxidation | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Detoxification |
| Alcohol Dehydrogenase (ADH) | Reduction | Aldehyde (-CHO) | Alcohol (-CH2OH) | Detoxification |
| Glutathione-S-Transferase (GST) | Conjugation (Michael Addition) | α,β-Unsaturated System | Glutathione Adduct | Detoxification/Signaling |
| Various Target Proteins | Covalent Adduction | α,β-Unsaturated System / Aldehyde | Protein Adducts | Modulation of Function |
Modulatory Effects on Cellular Pathways and Biological Processes (Non-Clinical)
Unsaturated aldehydes derived from lipid peroxidation, including the non-deuterated analog of 4Z-Nonen-1-al - 4,5-d2, are not merely toxic byproducts but also potent signaling molecules that can modulate a wide array of cellular pathways. nih.govnih.gov
Lipid peroxidation products are considered "second messengers of free radicals," translating the initial oxidative event into downstream biological responses. mdpi.comnih.gov At physiological or slightly elevated concentrations, these aldehydes can influence signaling cascades primarily through their ability to form covalent adducts with key regulatory proteins. nih.gov The modification of kinases, phosphatases, and transcription factors can lead to the activation or inhibition of specific signaling pathways. nih.gov
For instance, aldehydes like 4-hydroxynonenal (4-HNE), a well-studied lipid peroxidation product, are known to modulate stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAPK. They can also influence pathways central to inflammation and cell survival, such as the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov The interaction with these pathways allows lipid-derived aldehydes to play a role in processes such as cell growth, differentiation, and apoptosis. documentsdelivered.com
| Signaling Pathway | Key Proteins Targeted | General Outcome of Modulation |
|---|---|---|
| Nrf2/ARE Pathway | Keap1, Nrf2 | Activation of Antioxidant Response |
| NF-κB Pathway | IKK, IκBα | Modulation of Inflammatory Response |
| MAPK Pathways (JNK, p38) | ASK1, JNK, p38 | Stress Response, Apoptosis |
| PI3K/Akt Pathway | PTEN, Akt | Cell Survival, Proliferation |
While high concentrations of unsaturated aldehydes lead to cellular damage, lower, more controlled levels are integral to the cellular oxidative stress response. nih.gov These molecules act as signals of an ongoing oxidative challenge, triggering adaptive responses that enhance cellular defenses. nih.gov
A primary mechanism for this adaptive response is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic aldehydes can covalently modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous protective genes, upregulating their expression. nih.gov These genes include enzymes involved in aldehyde detoxification (such as ALDHs and GSTs) and other antioxidant proteins. tandfonline.comnoaa.gov This feedback loop allows the cell to sense rising aldehyde levels and mount a defense to neutralize them, thereby maintaining redox homeostasis. tandfonline.com
Furthermore, aldehydes can trigger the release of zinc from zinc-thiolate clusters in proteins like metallothionein. nih.gov This release of "zinc sparks" acts as a secondary signaling event, influencing the activity of zinc-dependent proteins and further contributing to the cellular stress response. nih.gov
Biosynthesis and Precursor Studies of Related Unsaturated Aldehydes
Origin of Carbon Chains and Double Bond Stereochemistry
Unsaturated aldehydes like (4Z)-Nonen-1-al are not synthesized de novo in this form but are breakdown products resulting from the oxidative degradation of polyunsaturated fatty acids (PUFAs). mdpi.comnih.gov The nine-carbon backbone of nonenal specifically points to its origin from ω-6 PUFAs, such as linoleic acid (18:2, n-6) and arachidonic acid (20:4, n-6). nih.gov
The process is initiated by the abstraction of a hydrogen atom from the fatty acid chain, leading to the formation of a lipid hydroperoxide (LOOH). This can occur through both non-enzymatic, free radical-mediated reactions and controlled, enzyme-catalyzed pathways (e.g., via lipoxygenases). mdpi.comnih.gov The unstable lipid hydroperoxide then undergoes cleavage on either side of the hydroperoxy-bearing carbon, yielding two shorter-chain fragments, one of which is an aldehyde.
The stereochemistry of the double bonds in the resulting aldehyde is directly inherited from the precursor PUFA. Naturally occurring PUFAs in biological membranes predominantly contain double bonds in the Z (cis) configuration. nih.gov Therefore, the enzymatic or non-enzymatic cleavage of these fatty acids typically yields aldehydes with Z-configured double bonds, such as (4Z)-Nonen-1-al. The production of specific stereoisomers is a hallmark of enzyme-mediated pathways, which are highly stereospecific, in contrast to chemical oxidation which often produces a racemic mixture of products. nih.gov
Enzymatic Machinery Involved in Z-Alkene Formation
The ultimate origin of the Z-alkene configuration in (4Z)-Nonen-1-al lies in the enzymatic machinery that synthesizes its PUFA precursors. The introduction of double bonds into fatty acid acyl chains is catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.orgnih.gov
These enzymes perform highly regio- and stereoselective dehydrogenation reactions, converting carbon-carbon single bonds into double bonds, almost exclusively with Z (cis) stereochemistry. nih.govresearchgate.net Fatty acid desaturases are typically membrane-bound, non-heme iron-containing enzymes that utilize molecular oxygen and a reduced cofactor like NAD(P)H. researchgate.netnih.gov
There are two main subgroups of desaturases, classified based on where they introduce the double bond: wikipedia.org
Delta (Δ) Desaturases: These enzymes introduce a double bond at a specific position counting from the carboxyl end of the fatty acid. For example, Δ9-desaturase creates a double bond between carbons 9 and 10.
Omega (ω) Desaturases: These introduce a double bond at a fixed position counting from the methyl (omega) end of the fatty acid chain.
The sequential action of these desaturases and elongase enzymes is responsible for building the full complement of PUFAs with their characteristic pattern of Z-configured double bonds, which then serve as the precursors for the generation of unsaturated aldehydes.
| Enzyme | Function | Key Characteristics |
|---|---|---|
| Fatty Acid Desaturase | Introduces C=C double bonds into acyl chains | Membrane-bound; Non-heme iron center; Requires O2 and NAD(P)H; High regio- and stereoselectivity |
| Lipoxygenase (LOX) | Catalyzes the formation of lipid hydroperoxides from PUFAs | Initiates the enzymatic pathway for aldehyde generation |
| Hydroperoxide Lyase (HPL) | Cleaves lipid hydroperoxides into aldehydes and other fragments | Part of the enzymatic pathway in plants for aldehyde formation |
Applications of 4z Nonen 1 Al 4,5 D2 As a Research Tool and Chemical Probe
Use as an Internal Standard in Quantitative Metabolomics and Lipidomics
In the fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules and lipids in biological systems, accurate quantification is essential. Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. clearsynth.com 4Z-Nonen-1-al - 4,5-d2 is ideally suited to serve as an internal standard for the quantification of endogenous 4Z-Nonen-1-al, an unsaturated aldehyde that can arise from lipid peroxidation. The standard is added to a biological sample at a known concentration at the beginning of the analytical workflow. nih.gov Because it is chemically almost identical to the endogenous analyte, it experiences the same effects of sample extraction, derivatization, and ionization, thereby correcting for variations in sample preparation and instrument response. clearsynth.comescholarship.org
The development of robust and reliable analytical methods is a prerequisite for the accurate measurement of low-abundance endogenous aldehydes in complex biological matrices like plasma, tissues, or cell lysates. nih.gov The use of 4Z-Nonen-1-al - 4,5-d2 is integral to this process.
Method Validation: During method development, the deuterated standard helps validate the entire analytical procedure. By spiking the standard into a sample, researchers can assess the efficiency of extraction and the recovery rate of the analyte throughout the sample preparation steps.
Chromatographic Co-elution: In liquid chromatography-mass spectrometry (LC-MS) methods, 4Z-Nonen-1-al - 4,5-d2 will co-elute with the endogenous 4Z-Nonen-1-al. This ensures that any matrix effects or ionization suppression/enhancement experienced by the analyte are also experienced by the internal standard, allowing for accurate correction.
Signal Optimization: The distinct mass signal of the deuterated standard allows for the optimization of mass spectrometer parameters for the specific class of unsaturated aldehydes, enhancing the sensitivity and specificity of the detection method. nih.gov
The primary application of 4Z-Nonen-1-al - 4,5-d2 is in isotope dilution mass spectrometry, a powerful technique for absolute quantification. A calibration curve is constructed by analyzing a series of solutions containing a fixed concentration of the deuterated internal standard and varying, known concentrations of the non-deuterated (d0) analyte standard. The concentration of the endogenous analyte in an unknown sample is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard and interpolating this ratio on the calibration curve. This approach minimizes errors arising from instrument fluctuations and matrix effects. clearsynth.comnih.gov
Table 1: Illustrative Calibration Data for Quantification of 4Z-Nonen-1-al using 4Z-Nonen-1-al - 4,5-d2 as an Internal Standard
| Analyte (d0) Concentration (ng/mL) | IS (d2) Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 10 | 15,500 | 305,000 | 0.051 |
| 1.0 | 10 | 31,200 | 308,000 | 0.101 |
| 5.0 | 10 | 158,000 | 306,500 | 0.516 |
| 10.0 | 10 | 309,500 | 304,000 | 1.018 |
| 25.0 | 10 | 785,000 | 309,000 | 2.540 |
| 50.0 | 10 | 1,560,000 | 307,000 | 5.081 |
Mechanistic Probing in Organic and Bioorganic Reactions
Isotopic labeling is a fundamental tool for elucidating the mechanisms of chemical reactions. By replacing hydrogen with deuterium (B1214612) at specific locations, researchers can trace the movement of atoms and identify the bond-breaking and bond-forming steps in a reaction pathway. The placement of deuterium at the C4 and C5 positions of 4Z-Nonen-1-al makes it particularly useful for studying reactions involving the carbon-carbon double bond and adjacent carbons.
Unsaturated aldehydes like 4Z-Nonen-1-al are reactive molecules that can undergo a variety of transformations, including Michael additions, cyclizations, and oxidations. researchgate.net Using 4Z-Nonen-1-al - 4,5-d2 as a substrate in these reactions allows researchers to follow the fate of the deuterium labels in the final products. Analysis of the product structure by NMR spectroscopy or mass spectrometry can reveal whether the C4 or C5 positions were directly involved in the reaction, providing direct evidence for a proposed mechanism. For example, in a cyclization reaction, the final position of the deuterium atoms would confirm which carbons participated in the ring formation.
The formation of carbocation intermediates is a key feature of many organic reactions, such as certain additions to alkenes or SN1 reactions. masterorganicchemistry.com These intermediates are often unstable and can rearrange to form more stable carbocations via shifts of adjacent groups, including hydride (H⁻) shifts. libretexts.org The use of 4Z-Nonen-1-al - 4,5-d2 provides a unique probe for detecting such rearrangements.
If a reaction mechanism proposes the formation of a carbocation at a position adjacent to C4 (e.g., C3 or C5), a subsequent rearrangement could involve the shift of a deuteride (B1239839) (D⁻) from the C4 position. khanacademy.org This "deuteride shift" would move the isotopic label from C4 to the carbocation center. Detecting the new location of the deuterium in the product molecule provides compelling evidence for the existence of the carbocation intermediate and the rearrangement pathway. masterorganicchemistry.com This is a powerful technique because carbocation intermediates are often too transient to be observed directly.
Table 2: Hypothetical Mass Spectrometry Fragmentation to Detect a Deuteride Shift
| Scenario | Key Fragment | Expected m/z (for d0) | Expected m/z (for d2) | Implication |
| No Rearrangement | Fragment containing C4-C5 bond intact | X | X+2 | Deuterium labels remain at original positions. |
| nih.govchromatographyonline.com-Deuteride Shift (C4 → C3) | Fragment resulting from cleavage between C3 and C4 | Y | Y+1 | One deuterium has shifted away from the C4-C5 unit. |
| nih.govchromatographyonline.com-Deuteride Shift (C4 → C5) | Fragment resulting from cleavage between C5 and C6 | Z | Z+1 | One deuterium has shifted away from the C4-C5 unit. |
Development of Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient routes to complex molecules. researchgate.net When developing an enzymatic step in a synthetic pathway, understanding the enzyme's mechanism is crucial for optimization. 4Z-Nonen-1-al - 4,5-d2 can be used as a mechanistic probe to study enzymes that act on unsaturated aldehydes.
A key application is in the determination of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. If an enzyme-catalyzed reaction involving 4Z-Nonen-1-al has a rate-determining step that involves breaking a C-H bond at either the C4 or C5 position, then the reaction will proceed at a slower rate with 4Z-Nonen-1-al - 4,5-d2 due to the greater strength of the C-D bond compared to the C-H bond. By precisely measuring the reaction rates for the deuterated and non-deuterated substrates, researchers can calculate the KIE. A significant KIE (typically >1.5) provides strong evidence that C-H bond cleavage at the labeled position is a rate-limiting part of the enzymatic mechanism. This knowledge is invaluable for enzyme engineering and for optimizing reaction conditions in a chemoenzymatic process. nih.gov
Utilizing Enzymes for Stereoselective Transformations
The enzymatic reduction of aldehydes to their corresponding alcohols is a cornerstone of biocatalysis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The use of 4Z-Nonen-1-al - 4,5-d2 as a substrate for various alcohol dehydrogenases (ADHs) allows researchers to probe the mechanisms of these enzymes and to synthesize chiral deuterated alcohols with high isotopic and enantiomeric purity.
The presence of deuterium at the C4 and C5 positions, adjacent to the double bond, can influence the electronic and steric properties of the substrate, providing insights into the enzyme's active site topology and the transition state of the reduction reaction. By comparing the enzymatic reduction rates and stereochemical outcomes of the deuterated substrate with its non-deuterated counterpart, researchers can gain a deeper understanding of the kinetic isotope effect and the factors governing enantioselectivity.
Highly selective enzymatic reductions of aldehydes to their corresponding alcohols have been successfully performed using whole-cell biocatalysts, such as E. coli JM109. nih.gov This approach provides an environmentally compatible alternative to chemical reducing agents. The substrate scope of these enzymatic systems is broad, encompassing aromatic, aliphatic, and unsaturated aldehydes. nih.gov
Table 1: Hypothetical Enzymatic Reduction of 4Z-Nonen-1-al - 4,5-d2 with Different Alcohol Dehydrogenases
| Enzyme Source | Co-factor | Product | Enantiomeric Excess (ee %) | Conversion (%) |
| Saccharomyces cerevisiae (ScADH1) | NADH | (S)-4Z-Nonen-1-ol - 4,5-d2 | >99 | 95 |
| Rhodococcus ruber (RrADH) | NADPH | (R)-4Z-Nonen-1-ol - 4,5-d2 | 98 | 92 |
| Lactobacillus brevis (LbADH) | NADPH | (S)-4Z-Nonen-1-ol - 4,5-d2 | 97 | 88 |
This table presents hypothetical data based on the known selectivity of these enzymes for similar substrates.
The resulting deuterated chiral alcohols are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The specific placement of the deuterium labels can also serve as a spectroscopic marker in NMR and mass spectrometry studies to elucidate the structure and conformation of larger molecules.
Bio-Inspired Synthesis of Complex Lipids
Deuterated lipids are indispensable tools in the study of lipid metabolism, membrane structure and dynamics, and the investigation of lipid-protein interactions. ansto.gov.au The synthesis of complex lipids with specific deuterium labeling patterns allows researchers to trace their metabolic fate and to probe the physical properties of lipid bilayers using techniques such as neutron scattering. nih.goveuropa.eu
4Z-Nonen-1-al - 4,5-d2 can serve as a key precursor in the bio-inspired synthesis of various complex deuterated lipids. For instance, it can be utilized in Wittig-type reactions or other carbon-carbon bond-forming strategies to construct the backbones of fatty acids and other lipid molecules. The deuterium labels at positions 4 and 5 are retained throughout the synthetic sequence, providing a specific probe within the final lipid structure.
One area of application is in the synthesis of deuterated phospholipids, which are crucial components of cell membranes. By incorporating fatty acyl chains derived from 4Z-Nonen-1-al - 4,5-d2, researchers can create model membranes with selectively deuterated regions. These model systems are invaluable for studying the influence of lipid structure on membrane fluidity, permeability, and the function of membrane-bound proteins. ansto.gov.au
Furthermore, the synthesis of deuterated signaling lipids, such as those derived from the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), can be achieved using deuterated precursors. nih.gov These labeled molecules can be used to investigate the role of lipid-derived aldehydes in cellular signaling and oxidative stress.
Table 2: Examples of Complex Lipids Synthesized from 4Z-Nonen-1-al - 4,5-d2
| Precursor | Synthetic Strategy | Resulting Complex Lipid | Research Application |
| 4Z-Nonen-1-al - 4,5-d2 | Wittig reaction with a phosphonium (B103445) ylide, followed by esterification | Deuterated Phosphatidylcholine | Neutron scattering studies of model membranes ansto.gov.au |
| 4Z-Nonen-1-al - 4,5-d2 | Aldol condensation and subsequent modifications | Deuterated sphingolipid precursor | Elucidation of sphingolipid metabolic pathways |
| 4Z-Nonen-1-al - 4,5-d2 | Oxidation to the corresponding carboxylic acid, followed by enzymatic incorporation | Deuterated Triacylglyceride | Tracing lipid droplet dynamics and metabolism fz-juelich.de |
This table provides illustrative examples of how 4Z-Nonen-1-al - 4,5-d2 could be used in the synthesis of complex lipids.
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Deuterated Unsaturated Lipids
The synthesis of isotopically labeled lipids with high stereochemical purity is a cornerstone for their effective use in biological research. Future advancements in the stereoselective synthesis of deuterated unsaturated lipids, including 4Z-Nonen-1-al - 4,5-d2, are anticipated to overcome current limitations and enhance their accessibility.
Recent progress in catalysis offers promising avenues for the precise and stereocontrolled introduction of deuterium (B1214612) into lipid structures. researchgate.netnih.govmdpi.com Methodologies such as copper-catalyzed transfer hydrodeuteration of alkynes are emerging as powerful techniques for the site-selective installation of deuterium atoms. researchgate.netnih.gov These methods often utilize readily available and inexpensive deuterium sources, precluding the need for highly flammable deuterium gas. researchgate.net For the synthesis of a Z-alkene like that in 4Z-Nonen-1-al, stereodivergent strategies are being developed that can selectively produce either Z or E isomers from the same alkyne precursor through the careful selection of catalysts and ligands. mdpi.com For instance, palladium-catalyzed systems using different phosphine (B1218219) ligands can direct the stereochemical outcome of alkyne reduction. mdpi.com
Furthermore, combined biochemical and chemical approaches are gaining traction for the synthesis of complex deuterated lipids. nih.gov This strategy might involve the enzymatic hydrolysis of a specific acyl chain from a phospholipid, followed by the chemical esterification of a custom-synthesized deuterated fatty acid. nih.gov Such chemoenzymatic methods offer high specificity and can be adapted for the synthesis of a wide range of deuterated lipid analogues. nih.gov The development of these advanced synthetic strategies will be crucial for producing 4Z-Nonen-1-al - 4,5-d2 and other specifically labeled lipids in the quantities and purities required for in-depth biological investigations.
| Synthetic Approach | Key Features | Potential for 4Z-Nonen-1-al - 4,5-d2 Synthesis |
| Copper-Catalyzed Transfer Hydrodeuteration | Site-selective deuteration of alkynes; uses readily available deuterium sources. | Could be adapted for the stereoselective synthesis of the deuterated Z-alkene backbone. |
| Palladium-Catalyzed Stereodivergent Alkyne Reduction | Ligand-controlled synthesis of either Z or E alkenes from a common alkyne precursor. | Offers precise control over the Z-geometry of the double bond in the nonenal structure. |
| Chemoenzymatic Synthesis | Combines the specificity of enzymes with the versatility of chemical synthesis. | Could be employed in a multi-step synthesis to introduce the deuterated nonenal moiety into more complex lipids. |
Integration with Multi-Omics Approaches for Systems-Level Understanding
The true potential of 4Z-Nonen-1-al - 4,5-d2 will be realized through its integration into multi-omics workflows, providing a systems-level understanding of lipid metabolism and function. Deuterated lipids serve as invaluable tools in lipidomics, proteomics, and metabolomics, enabling the tracing of metabolic pathways and the quantification of molecular species.
In the realm of lipidomics, deuterated lipids are widely used as internal standards for accurate quantification by mass spectrometry. proquest.comnih.gov By adding a known amount of 4Z-Nonen-1-al - 4,5-d2 to a biological sample, the endogenous levels of non-deuterated 4Z-Nonen-1-al can be precisely determined, correcting for variations in sample preparation and instrument response. proquest.com
Beyond its use as a standard, 4Z-Nonen-1-al - 4,5-d2 can be employed in metabolic flux analysis (MFA) to trace the dynamic flow of this aldehyde through various metabolic pathways. researchgate.net By introducing the labeled compound into a cellular or organismal system, researchers can track its conversion into downstream metabolites, providing insights into the rates of enzymatic reactions and the interconnectivity of metabolic networks. researchgate.net This is particularly relevant for understanding how the metabolism of unsaturated aldehydes is altered in disease states.
The integration of data from lipidomics studies using deuterated tracers with proteomics and transcriptomics can reveal correlations between changes in lipid metabolism and alterations in protein and gene expression. acs.orgjst.go.jp For example, an increase in the flux of 4Z-Nonen-1-al through a particular pathway, as determined by isotopic labeling, might be correlated with the upregulation of specific enzymes identified through proteomic analysis. This multi-omics approach provides a more holistic view of the biological system and can help to identify novel regulatory mechanisms and therapeutic targets.
| Omics Field | Application of 4Z-Nonen-1-al - 4,5-d2 | Insights Gained |
| Lipidomics | Internal standard for quantification. | Accurate measurement of endogenous 4Z-Nonen-1-al levels. |
| Metabolic Flux Analysis (MFA) | Isotopic tracer to follow metabolic fate. | Determination of metabolic pathway rates and network connectivity. |
| Proteomics/Transcriptomics | Correlating lipid metabolism with protein/gene expression. | Identification of key enzymes and regulatory networks involved in unsaturated aldehyde metabolism. |
Novel Applications in Chemical Biology and Mechanistic Enzymology
The specific placement of deuterium atoms in 4Z-Nonen-1-al - 4,5-d2 makes it a powerful probe for investigating enzyme mechanisms and for developing novel tools in chemical biology. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. researchgate.netnih.gov This effect can be used to determine whether a particular C-H bond is broken in the rate-determining step of an enzymatic reaction. nih.gov
For enzymes that metabolize unsaturated aldehydes, such as aldehyde dehydrogenases or reductases, using 4Z-Nonen-1-al - 4,5-d2 as a substrate could reveal critical details about their catalytic mechanisms. proquest.com For example, a significant KIE upon deuteration at the C4 and C5 positions would suggest that a step involving these positions, such as a hydride transfer or a proton abstraction, is rate-limiting. The study of KIEs with deuterated lipid substrates has already provided valuable insights into the mechanisms of enzymes like cyclooxygenase and lipoxygenase. mdpi.comnih.gov
In chemical biology, deuterated aldehydes can serve as building blocks for the synthesis of more complex molecular probes. researchgate.net For instance, 4Z-Nonen-1-al - 4,5-d2 could be incorporated into photoaffinity labels or fluorescent probes to enable the identification of proteins that bind to or are modified by this aldehyde. Such tools are instrumental in identifying the cellular targets of bioactive lipids and in elucidating their modes of action. The development of organocatalytic methods for the direct deuteration of aldehydes is expanding the toolkit for creating these sophisticated chemical probes. nih.gov
| Application Area | Principle | Potential of 4Z-Nonen-1-al - 4,5-d2 |
| Mechanistic Enzymology | Kinetic Isotope Effect (KIE). | Elucidating the rate-determining steps of enzymes that metabolize unsaturated aldehydes. |
| Chemical Biology Probes | Incorporation into larger molecular tools (e.g., photoaffinity labels). | Identifying protein targets and cellular interaction partners of 4Z-Nonen-1-al. |
Exploration of Undiscovered Biochemical Roles for Deuterated Z-Alkenyl Aldehydes
While the roles of some unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), as signaling molecules and mediators of oxidative stress are well-documented, the specific biochemical functions of many other Z-alkenyl aldehydes, including 4Z-Nonen-1-al, remain largely unexplored. nih.gov The availability of the deuterated analogue, 4Z-Nonen-1-al - 4,5-d2, provides a unique opportunity to investigate these undiscovered roles.
Unsaturated aldehydes are known to be involved in a variety of signaling pathways, often through the covalent modification of proteins. nih.govnih.gov These aldehydes can react with nucleophilic amino acid residues, such as cysteine and lysine, leading to alterations in protein function. researchgate.net The use of deuterated 4Z-Nonen-1-al in cell-based studies, coupled with advanced mass spectrometry techniques, can facilitate the identification of novel protein targets and the characterization of the resulting modifications. The synthesis of deuterated analogues of related compounds, like 4-oxo-2(E)-nonenal, has been highlighted as crucial for such mechanistic studies. nih.govnih.gov
Furthermore, Z-alkenyl aldehydes may have specific biological activities that are distinct from their more studied trans-isomers. There is growing interest in the unique biological properties of Z-isomers of various lipids. nih.gov By using 4Z-Nonen-1-al - 4,5-d2 as a tracer, it may be possible to uncover novel metabolic pathways or signaling cascades that are specific to this class of molecules. For example, studies on deuterated trans-2-nonenal have been used to investigate its origins and fate in food chemistry, demonstrating the power of isotopic labeling in tracking the behavior of these molecules. acs.orgresearchgate.net The exploration of the biochemical roles of deuterated Z-alkenyl aldehydes could reveal new aspects of lipid biology and their implications in health and disease.
| Research Area | Approach | Potential Discoveries |
| Protein Modification | Mass spectrometry-based proteomics with deuterated probes. | Identification of novel protein targets and signaling pathways regulated by 4Z-Nonen-1-al. |
| Metabolic Fate | Isotopic tracing in cellular and animal models. | Uncovering new metabolic pathways and biological functions specific to Z-alkenyl aldehydes. |
| Comparative Biology | Comparing the effects of Z- and E-isomers. | Elucidating the unique biological activities of the Z-configuration in unsaturated aldehydes. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4Z-Nonen-1-al - 4,5-d₂ with high isotopic purity?
- Methodological Answer :
- Deuteration Strategies : Use H-D exchange reactions with deuterated solvents (e.g., D₂O or CD₃OD) or deuterium gas in the presence of transition metal catalysts (e.g., Pd/C or PtO₂) to selectively replace protons at the 4,5 positions. Ensure isotopic purity by monitoring reaction progress via mass spectrometry (MS) or ²H NMR .
- Purification : Employ column chromatography with deuterium-compatible solvents (e.g., deuterated chloroform) and validate purity using gas chromatography (GC-MS) coupled with isotopic abundance analysis (>98 atom% D) .
- Example Protocol :
| Step | Reagents/Conditions | Duration | Validation Method |
|---|---|---|---|
| H-D Exchange | D₂O, Pd/C, 80°C | 24 h | ²H NMR (δ 4.5–5.0 ppm) |
| Purification | Silica gel, CDCl₃ | - | GC-MS (m/z 156 [M⁺]) |
Q. Which analytical techniques are critical for confirming the structure and isotopic labeling of 4Z-Nonen-1-al - 4,5-d₂?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR will show absence of signals at the 4,5 positions, while ²H NMR confirms deuterium incorporation. ¹³C NMR can resolve isotopic shifts (e.g., C-4/C-5 carbons show upfield shifts of ~0.2–0.5 ppm due to deuterium substitution) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 156.14 for C₉H₁₂D₂O) and quantifies isotopic abundance using isotopic peak ratios .
- Infrared Spectroscopy (IR) : Compare C-D stretching vibrations (2050–2250 cm⁻¹) with the non-deuterated compound to validate labeling .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) at the 4,5 positions influence reaction mechanisms in catalytic hydrogenation studies?
- Methodological Answer :
- Experimental Design : Compare reaction rates (k_H/k_D) between 4Z-Nonen-1-al and its deuterated derivative under identical catalytic conditions (e.g., H₂ pressure, temperature). Use Arrhenius plots to quantify activation energy differences .
- Data Interpretation : A primary KIE (k_H/k_D > 2) suggests hydrogen transfer is rate-limiting. Secondary KIEs (k_H/k_D ≈ 1.1–1.4) indicate isotopic effects on transition-state geometry.
- Challenges : Control for solvent isotope effects (e.g., using D₂O vs. H₂O) and ensure catalytic sites are not poisoned by deuterium .
Q. How can contradictions in reported NMR chemical shifts for deuterated 4Z-Nonen-1-al derivatives be resolved?
- Methodological Answer :
- Source Analysis : Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook ) to identify inconsistencies in solvent choice (e.g., CDCl₃ vs. DMSO-d₆) or concentration effects.
- Validation : Replicate experiments using internal standards (e.g., TMS for ¹H NMR) and report solvent/temperature conditions explicitly .
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by deuterium’s quadrupolar relaxation .
Q. What computational methods best predict the isotopic effects of 4,5-dideuteration on the compound’s electronic structure?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model isotopic shifts in NMR spectra and compare with experimental data .
- Molecular Dynamics (MD) : Simulate deuterium’s impact on conformational stability (e.g., Z/E isomerization barriers) using force fields parameterized for deuterium .
- Limitations : Address discrepancies between computational and experimental results by refining basis sets or incorporating solvent models .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in deuterium incorporation efficiency across synthetic batches?
- Methodological Answer :
- Troubleshooting :
Validate deuterium sources (e.g., D₂O purity via Karl Fischer titration).
Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiments (DoE) approaches .
- Documentation : Report raw data (e.g., isotopic ratios from MS) in supplementary materials and use error bars to highlight variability .
Ethical and Reporting Considerations
Q. How can researchers balance open-data sharing with proprietary concerns in deuterated compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
